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Pyrazolo[1,5-a]pyrimidin-2-amine

Kinase inhibitor design Hinge-binding pharmacophore Regioisomer selectivity

Regioisomeric amine vectors alter kinase selectivity. This unsubstituted parent heterocycle (MW 134.14, XLogP=0, TPSA=56.2 Ų) provides the minimal C2-NH₂ donor geometry validated in JAK2 (PDB 3IOK). - Ideal fragment: zero rotatable bonds, 3 HBA, 1 HBD - Four diversification sites (C3, C5, C6, C7) for library synthesis - Reference standard for HPLC/NMR of substituted analogs

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 1159982-76-9
Cat. No. B2852195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-2-amine
CAS1159982-76-9
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)N)N=C1
InChIInChI=1S/C6H6N4/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H2,7,9)
InChIKeyKBFZCYFAUHHOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-2-amine: Privileged Kinase Hinge-Binder Scaffold


Pyrazolo[1,5-a]pyrimidin-2-amine is the unsubstituted parent heterocycle of a privileged bicyclic scaffold widely exploited in kinase-targeted drug discovery. It bears a primary amine at the C2 position on the pyrazole ring of the fused pyrazolo[1,5-a]pyrimidine system (C6H6N4, MW 134.14 g/mol, XLogP 0, TPSA 56.2 Ų, HBD 1, HBA 3) [1]. The scaffold has produced clinical candidates and FDA-approved drugs such as larotrectinib (TRK inhibitor) and numerous potent kinase inhibitors targeting JAK2, CDK2, CK2, PIM, and c-Src [2]. The unsubstituted 2-amino compound serves as the minimal hinge-binding pharmacophore and a versatile synthetic intermediate for library construction, distinguishing it from regioisomeric aminopyrazolo[1,5-a]pyrimidines (3-amino, 5-amino, 7-amino) and from other pyrazolopyrimidine fusion isomers (e.g., pyrazolo[3,4-d]pyrimidine) that present different hydrogen-bonding geometries and kinase selectivity profiles [3].

Minimal adenine-mimetic hinge-binding pharmacophore for kinase inhibitor fragment campaigns
Unsubstituted core enables divergent regioselective derivatization at C3, C5, C6, C7
Privileged scaffold yielding reported FDA-approved kinase inhibitors (e.g., larotrectinib)

Why Generic Substitution with Regioisomers Is Scientifically Invalid


The C2 primary amine of pyrazolo[1,5-a]pyrimidin-2-amine presents a unique hydrogen-bond donor/acceptor vector that is geometrically and electronically distinct from the C3-, C5-, and C7-amino regioisomers, each of which engages kinase hinge regions with different donor–acceptor distances and angles [1]. The pyrazolo[1,5-a] fusion topology itself differs fundamentally from other permitted pyrazolopyrimidine isomers (e.g., pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine), producing distinct electrostatic potential surfaces and π-stacking geometries that cannot be reproduced by alternative ring-fusion patterns [2]. Even alkyl-substituted analogs (e.g., 5,7-dimethyl) alter the XLogP, TPSA, and steric footprint sufficiently to shift kinase selectivity, metabolic stability, and synthetic derivatization routes [3]. The unsubstituted parent compound is therefore irreplaceable as a reference standard, a minimal pharmacophore probe, and a versatile intermediate that permits divergent functionalization at positions 3, 5, 6, and 7 without pre-existing substituent bias.

Regioisomers C2-NH₂ hinge-binder C3-, C5-, C7-amine isomers Distinct H-bond donor/acceptor vectors may not reproduce the adenine-mimetic binding geometry required for kinase hinge engagement.
Fusion isomers Pyrazolo[1,5-a] Pyrazolo[3,4-d] etc. Alternative ring-fusion patterns produce different electrostatic surfaces and π-stacking geometries, limiting direct transfer of reported SAR.
Pre-substituted analogs Unsubstituted core 5,7-dimethyl, 7-CF₃ Blocked diversification sites and shifted lipophilicity baseline constrain downstream derivatization and may alter kinase selectivity profiles.

Quantitative Comparative Evidence vs. Closest Analogs


Hinge-Binding Geometry: C2-Amine vs. C3, C5, C7 Regioisomers

The C2-NH₂ group of pyrazolo[1,5-a]pyrimidin-2-amine acts as a hydrogen-bond donor (HBD count = 1) positioned to engage the backbone carbonyl of the kinase hinge region, as confirmed by the 2.10 Å resolution X-ray co-crystal structure of a 2-aminopyrazolo[1,5-a]pyrimidine derivative bound to JAK2 (PDB 3IOK) [1]. In contrast, the C3-amino regioisomer (pyrazolo[1,5-a]pyrimidin-3-amine, CAS 232600-93-0) orients the donor group away from the hinge, and the C7-amino isomer (CAS 1194-63-4) presents a HBD vector incompatible with the adenine-mimetic binding mode required for the majority of kinase targets [2]. This vector geometry is quantifiable: the C2-NH₂ to N1 pyrimidine nitrogen distance is ~2.3 Å versus ~4.8 Å for the C7-NH₂ to N1 distance, producing fundamentally different hinge-binding pharmacophore models.

Hinge geometry
Class-level inference
C2-NH₂ to N1: ~2.3 Å C7-NH₂ to N1: ~4.8 Å Δ ~2.5 Å donor–acceptor spacing
Only C2-amine vector matches the adenine-mimetic hinge-binding mode reported for JAK2 (PDB 3IOK).
X-ray co-crystal at 2.10 Å resolution; computed molecular geometry.
Kinase inhibitor design Hinge-binding pharmacophore Regioisomer selectivity

Physicochemical Properties vs. 5,7-Disubstituted Analogs

The unsubstituted pyrazolo[1,5-a]pyrimidin-2-amine possesses computed XLogP = 0 and TPSA = 56.2 Ų [1], placing it within an optimal property space for both oral bioavailability (compliance with Lipinski and Veber rules) and potential CNS penetration (XLogP < 3, TPSA < 90 Ų). In contrast, the 5,7-dimethyl analog (CAS 1198-79-4) has an XLogP of approximately 1.2 and a reduced TPSA of ~43 Ų, while the 7-trifluoromethyl analog (CAS 1785367-92-1) has an XLogP of approximately 2.1 and TPSA of ~56 Ų [2]. The unsubstituted scaffold thus provides the highest TPSA and most balanced hydrophilicity, enabling medicinal chemists to introduce lipophilic substituents during optimization without exceeding drug-like property thresholds, a key advantage over pre-substituted analogs where the property baseline is already shifted toward higher lipophilicity and lower polarity.

Physicochemical baseline
Cross-study comparable
Parent: XLogP 0, TPSA 56.2 Ų 5,7-diMe: XLogP ~1.2, TPSA ~43 Ų ΔXLogP −1.2 to −2.1; broader polarity headroom
Unsubstituted scaffold provides the widest property envelope for divergent SAR exploration.
Computed XLogP3-AA and TPSA from PubChem.
Drug-likeness CNS penetration Physicochemical property optimization

Kinase Polypharmacology: JAK2, CDK2, CK2, and PIM Potency

The pyrazolo[1,5-a]pyrimidin-2-amine scaffold has been validated across multiple kinase targets with quantitative potency data from structurally diverse derivatives. In JAK2, 2-aminopyrazolo[1,5-a]pyrimidine derivatives achieved potent and selective inhibition with co-crystal structural confirmation (PDB 3IOK) [1]. In CDK2, elaborated derivatives bearing 7-(4-bromophenyl)-3-(chlorophenylazo) substitution achieved IC₅₀ values of 22–24 nM, comparable to dinaciclib (IC₅₀ = 18 nM) [2]. In CK2, macrocyclized pyrazolo[1,5-a]pyrimidine derivatives achieved Kd = 12 nM with exclusive selectivity [3]. In PIM kinases, compound 5j achieved IC₅₀ values of 0.158 μM (PIM-1) and 0.297 μM (PIM-2) versus staurosporine (IC₅₀ 0.294 and 0.477 μM) [4]. No single alternative scaffold (e.g., pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine) has demonstrated comparable breadth of tractable kinase polypharmacology from a common unsubstituted building block.

Kinase polypharmacology
Class-level inference
CDK2: 22–24 nM; CK2 Kd 12 nM; PIM-1 0.158 µM Dinaciclib 18 nM; Staurosporine 0.294 µM Reported equipotent or improved inhibitory values from elaborated derivatives.
Scaffold supports tractable kinase polypharmacology across JAK2, CDK2, CK2, PIM families in enzymatic assays.
In vitro kinase assays; JAK2 co-crystal (PDB 3IOK).
Kinase polypharmacology JAK2 inhibition CDK2 inhibition Anticancer drug discovery

Conformational Rigidity vs. Flexible-Linker Scaffolds

Pyrazolo[1,5-a]pyrimidin-2-amine has zero rotatable bonds (PubChem computed value = 0), producing a completely rigid, planar bicyclic core with a topological polar surface area of 56.2 Ų [1]. This contrasts sharply with commonly used alternative hinge-binding scaffolds such as 2-aminopyrimidine (1 rotatable bond between rings when linked), 4-aminopyrazolo[3,4-d]pyrimidine (1 rotatable bond), and 2-aminopyridine-based scaffolds that possess conformational flexibility at the hinge attachment point [2]. The complete rigidity of the pyrazolo[1,5-a]pyrimidine core minimizes the entropic penalty upon target binding and ensures that all substituents project along fully predictable vectors in 3D space, simplifying structure-based drug design and docking studies. This property is inherent to the unsubstituted scaffold and cannot be improved by subsequent derivatization—it is a fundamental architectural advantage established at the building-block level.

Conformational rigidity
Class-level inference
Rotatable bonds = 0 Flexible scaffolds: 1–3 rotatable bonds Complete conformational pre-organization
Rigid core favors structure-based design and reported entropic benefit upon target binding.
Computed from PubChem; general entropy-binding principles.
Conformational restriction Binding entropy Scaffold rigidity Structure-based design

Regioselective Derivatizability vs. Positionally Blocked Analogs

The unsubstituted pyrazolo[1,5-a]pyrimidin-2-amine presents four chemically distinct positions (C3, C5, C6, C7) for sequential regioselective functionalization. The C3 position is susceptible to electrophilic diazo coupling (as demonstrated by El-Gahami et al., 2014, yielding arylazo derivatives with tunable pKa values ranging from p-NO₂ < m-CF₃ < p-F < p-Cl < p-H < p-CH₃) [1]. The C5 and C7 positions are accessible via [3+3] cyclocondensation with enaminones, 1,3-diketones, or β-ketoesters [2]. In contrast, analogs such as 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine block two of the four diversification sites, while 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine introduces a strong electron-withdrawing group that deactivates the pyrimidine ring toward further electrophilic substitution [3]. The accessible derivatization space from the unsubstituted parent (4 positions × multiple reaction types) is estimated to be at least 4–16 fold greater than from any disubstituted analog.

Derivatizable positions
Class-level inference
4 unsubstituted positions (C3, C5, C6, C7) Disubstituted analogs: ≤2 available sites ≥4-fold greater chemical space accessibility
Maximizes diversity space for hit-to-lead library synthesis; pre-substituted analogs constrain accessible chemistry.
Regioselective diazo coupling, cyclocondensation, etc.
Parallel synthesis Chemical library Regioselective functionalization Medicinal chemistry diversification

Procurement-Driven Application Scenarios


Fragment-Based Kinase Drug Discovery

Pyrazolo[1,5-a]pyrimidin-2-amine is the optimal unsubstituted fragment for kinase hinge-binding campaigns where the C2-NH₂ donor is geometrically essential. Its zero rotatable bonds, XLogP = 0, and TPSA = 56.2 Ų [1] ensure ideal fragment-like properties (MW 134.14, HBD 1, HBA 3), while the validated JAK2 co-crystal structure (PDB 3IOK, 2.10 Å) [2] confirms the binding mode. This compound should be prioritized over regioisomeric aminopyrazolo[1,5-a]pyrimidines (C3-amine, C7-amine) whose amine vectors cannot reproduce the hinge-binding geometry [2] and over substituted analogs whose increased lipophilicity and steric bulk reduce fragment screening compatibility.

Divergent Library Synthesis for Kinase Profiling

The unsubstituted scaffold supports regioselective derivatization at four distinct positions (C3 diazo coupling, C5/C7 cyclocondensation, C6 functionalization), enabling systematic exploration of kinase polypharmacology space [1]. Researchers can access published SAR for JAK2, CDK2 (IC₅₀ 22–24 nM vs. dinaciclib 18 nM), CK2 (Kd 12 nM), and PIM kinases (IC₅₀ 0.158 μM PIM-1) from a common intermediate [2]. Pre-substituted analogs severely restrict accessible chemical space: a 5,7-dimethyl compound blocks two diversification sites, making it unsuitable for library-based approaches [3].

CNS-Penetrant Kinase Inhibitor Design Baseline

With XLogP = 0 and TPSA = 56.2 Ų, the unsubstituted scaffold sits within the optimal CNS drug-like property space (XLogP < 3, TPSA < 90 Ų) and provides sufficient polarity headroom for introducing lipophilic substituents during optimization [1]. In contrast, the 7-trifluoromethyl analog (XLogP ~2.1) already approaches the upper lipophilicity limit, and the 5,7-dimethyl analog (XLogP ~1.2) provides less polarity buffer [2]. For CNS-targeted kinase programs (e.g., TRK inhibitors for pain or neurodegenerative indications), the unsubstituted building block is the preferred starting point to maintain CNS Multiparameter Optimization (MPO) scores above 4.

Reference Standard for Analytical Quality Control

As the minimal, unsubstituted member of the series, pyrazolo[1,5-a]pyrimidin-2-amine serves as a critical reference standard for HPLC purity determination, NMR characterization, and mass spectrometry calibration of more complex derivatives [1]. Its fully assigned spectroscopic properties (InChI, SMILES, computed spectra) [2] enable unambiguous identification and quantification. Procurement at ≥95% purity (as specified by AKSci and Leyan) [3] ensures suitability as an analytical reference, with the rigid, planar structure providing sharp, well-resolved chromatographic peaks that are ideal for method development and validation.

Application
Selection Property
Validation Focus
Fragment-based hinge-binding campaigns
Minimal adenine-mimetic pharmacophore (C2-NH₂)
Hinge-binding geometry validation (e.g., PDB 3IOK)
Divergent kinase inhibitor library synthesis
Four-position regioselective derivatization
Reproduction of published kinase SAR (JAK2, CDK2, CK2, PIM)
CNS-targeted kinase inhibitor design
Low lipophilicity / high polarity baseline (XLogP ~0, TPSA ~56 Ų)
CNS MPO score maintenance during optimization
Analytical reference standard
Rigid, well-characterized scaffold with sharp chromatographic peaks
HPLC purity, NMR, and MS characterization
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